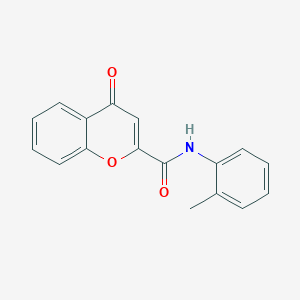

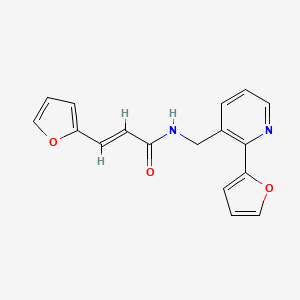

![molecular formula C19H22N6O B2969305 6-Cyclopropyl-2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2097864-47-4](/img/structure/B2969305.png)

6-Cyclopropyl-2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

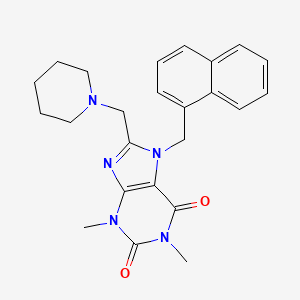

The compound “6-Cyclopropyl-2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one” is a complex and versatile material. It is part of a class of compounds known as imidazo[1,2-b]pyridazines . These compounds have been discovered to inhibit TAK1, a kinase that is upregulated and overexpressed in multiple myeloma (MM), at nanomolar concentrations .

Synthesis Analysis

The synthesis of substituted imidazo[1,2-b]pyridazine substrates involves refluxing 3-bromo-6-chloroimidazo[1,2-b]pyridazine and an appropriate amine in n-propanol at 150 °C overnight .Molecular Structure Analysis

The molecular structure of this compound is complex, with a cyclopropyl group attached to a dihydropyridazin-3-one ring, which is further substituted with an imidazo[1,2-b]pyridazin-6-yl piperidin-4-yl methyl group .Chemical Reactions Analysis

The compound is a part of a class of TAK1 kinase inhibitors. The lead compound in this class has been found to inhibit the enzymatic activity of TAK1 with an IC50 of 55 nM .Scientific Research Applications

Imidazo[1,2-b]pyridazine Derivatives as Therapeutic Agents

Imidazo[1,2-b]pyridazine derivatives, such as 6-Cyclopropyl-2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one, exhibit a broad spectrum of pharmacological activities, making them promising candidates for the development of new therapeutic agents. Research indicates these compounds have shown efficacy in various models, including antihistaminic activity, inhibition of eosinophil infiltration, and the potential for treating conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003). Moreover, their utility spans beyond allergic conditions, extending into anticancer, antimicrobial, and neuroprotective therapies, emphasizing their versatility in medicinal chemistry (Deep et al., 2016).

Advancements in Synthesis Methods

Recent developments in synthetic chemistry have facilitated the efficient production of imidazo[1,2-b]pyridazine derivatives, enhancing their accessibility for further pharmacological evaluation. Techniques such as concise routes to pyridazin-3-ones and novel cyclization methods contribute significantly to the exploration of these compounds' therapeutic potential (Johnston et al., 2008). These advancements not only streamline the synthesis process but also allow for the introduction of structural diversity, which is crucial for optimizing biological activity and pharmacokinetic properties.

Mechanism of Action

The compound acts by inhibiting the transforming growth factor-β activated kinase (TAK1), which is a serine/threonine kinase important for cell growth, differentiation, and apoptosis . TAK1 is upregulated and overexpressed in MM, and its inhibition can potentially be used as a targeted therapy for MM .

properties

IUPAC Name |

6-cyclopropyl-2-[(1-imidazo[1,2-b]pyridazin-6-ylpiperidin-4-yl)methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O/c26-19-6-3-16(15-1-2-15)21-25(19)13-14-7-10-23(11-8-14)18-5-4-17-20-9-12-24(17)22-18/h3-6,9,12,14-15H,1-2,7-8,10-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTILQTOZWVDLRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)CC3CCN(CC3)C4=NN5C=CN=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Cyclopropyl-2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-fluorophenylsulfonamido)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2969222.png)

![N1-benzyl-N2-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2969224.png)

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2969229.png)

![[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid](/img/structure/B2969238.png)

![N-(benzo[d]thiazol-2-yl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2969244.png)